Aspirin aluminum

Catalog No.
S616932
CAS No.
23413-80-1
M.F
C18H15AlO9
M. Wt
402.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspirin aluminum

CAS Number

23413-80-1

Product Name

Aspirin aluminum

IUPAC Name

aluminum;2-acetyloxybenzoate;hydroxide

Molecular Formula

C18H15AlO9

Molecular Weight

402.3 g/mol

InChI

InChI=1S/2C9H8O4.Al.H2O/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h2*2-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3

InChI Key

MANKSFVECICGLK-UHFFFAOYSA-K

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3]

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3]

Aspirin aluminum, also known as aluminum diacetylsalicylate, is a compound formed by the coordination of aluminum ions with acetylsalicylic acid, commonly referred to as aspirin. Its chemical formula is (C9H7O4)2Al(OH)(C_9H_7O_4)_2Al(OH), and it has a molecular weight of approximately 402.29 grams per mole . This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID) and serves as an antithrombotic and antiplatelet agent, primarily used for its analgesic properties and ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) involved in the inflammatory process .

Typical of both aspirin and aluminum compounds. The primary reaction involves the inhibition of cyclooxygenase enzymes:

  • Acetylation Reaction: Aspirin irreversibly acetylates serine residues in the active site of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.
    Aspirin+COXAcetylated COX+Inhibition of Prostaglandin Synthesis\text{Aspirin}+\text{COX}\rightarrow \text{Acetylated COX}+\text{Inhibition of Prostaglandin Synthesis}
  • Complex Formation: Aspirin aluminum can form complexes with various biological molecules, enhancing its stability and bioavailability.

Aspirin aluminum exhibits significant biological activity, primarily through its roles as an anti-inflammatory and analgesic agent. It inhibits platelet aggregation, thereby reducing the risk of thrombus formation in cardiovascular diseases. The compound's unique structure allows it to mitigate gastrointestinal side effects commonly associated with traditional aspirin use by providing a protective effect on the gastric mucosa .

Mechanism of Action

  • Inhibition of Cyclooxygenase: By inhibiting COX-1 and COX-2, aspirin aluminum reduces the synthesis of pro-inflammatory prostaglandins.
  • Antithrombotic Effect: It prevents platelet activation and aggregation, which is critical in preventing strokes and heart attacks.

The synthesis of aspirin aluminum typically involves the following steps:

  • Preparation of Acetylsalicylic Acid: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride.
    Salicylic Acid+Acetic AnhydrideAspirin+Acetic Acid\text{Salicylic Acid}+\text{Acetic Anhydride}\rightarrow \text{Aspirin}+\text{Acetic Acid}
  • Complexation with Aluminum: The resulting aspirin is then reacted with aluminum hydroxide or aluminum salts under controlled conditions to form aspirin aluminum.
    2Aspirin+Aluminum HydroxideAspirin Aluminum Complex2\text{Aspirin}+\text{Aluminum Hydroxide}\rightarrow \text{Aspirin Aluminum Complex}

Aspirin aluminum is utilized in various therapeutic contexts:

  • Pain Relief: Effective for managing mild to moderate pain.
  • Anti-inflammatory Treatment: Used in conditions such as arthritis.
  • Cardiovascular Health: Reduces the risk of heart attacks and strokes by inhibiting platelet aggregation.
  • Gastroprotective Agent: Offers protection against gastrointestinal mucosal damage often caused by traditional NSAIDs .

Studies have shown that aspirin aluminum interacts with various biological systems:

  • Platelet Function: Research indicates that aspirin aluminum can significantly inhibit platelet aggregation at lower concentrations compared to standard aspirin formulations .
  • Gastrointestinal Effects: It has been demonstrated to reduce gastric mucosal injury associated with NSAID use, making it a safer alternative for long-term therapy in at-risk populations .

Several compounds share similarities with aspirin aluminum, particularly within the NSAID category. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
AspirinC9H8O4Classic NSAID; strong anti-inflammatory properties.
Aluminum HydroxideAl(OH)3Used primarily as an antacid; does not possess analgesic properties.
Magnesium SalicylateC14H10MgO5Salicylate derivative; less potent than aspirin in pain relief.
DiclofenacC14H10Cl2NNaO2Potent anti-inflammatory; higher gastrointestinal risk compared to aspirin.
IndomethacinC19H16ClNO4Strong anti-inflammatory; more side effects than aspirin.

Aspirin aluminum's unique composition allows it to combine the anti-inflammatory effects of traditional aspirin with enhanced gastrointestinal safety due to its aluminum content, setting it apart from other NSAIDs .

Physical State and Appearance

Aspirin aluminum (CAS: 23413-80-1) exists as a solid crystalline powder under standard conditions [1] [2]. The compound exhibits a characteristic white to off-white coloration, which is typical for pharmaceutical-grade aspirin aluminum preparations [1] [2] [3]. This appearance is consistent across various commercial sources and is an important quality indicator for pharmaceutical applications [4].

The molecular formula of aspirin aluminum is C18H15AlO9 with a molecular weight of 402.29 g/mol [5] [3] [6]. The compound is also known by several synonymous names including aluminum diacetylsalicylate, aspirin aluminium, hypyrin, and aluminum bis(acetylsalicylate) [1] [2] [4].

Solubility Parameters in Various Solvents

The solubility characteristics of aspirin aluminum show distinct behavior compared to standard aspirin. In dimethyl sulfoxide (DMSO), aspirin aluminum demonstrates a solubility of 6 mg/mL (14.91 mM) [1] [2] [3]. This represents a moderate solubility in this organic solvent, which is commonly used in pharmaceutical research and formulation development.

Aspirin aluminum dissolves with decomposition in sodium hydroxide test solution and sodium carbonate test solution [7] [8], indicating its instability in alkaline environments. This property is particularly important for pharmaceutical formulation, as it suggests the compound should be stored and processed under neutral to slightly acidic conditions to maintain stability.

The compound shows poor water solubility compared to its parent aspirin molecule, which is a characteristic feature that has led to its development as a gastric-friendly alternative to regular aspirin [3] . This reduced water solubility contributes to its slower dissolution rate and potentially reduced gastrointestinal irritation [3].

Thermal Properties and Stability

Aspirin aluminum exhibits specific thermal characteristics that are crucial for its handling and storage. The compound has a boiling point of 321.4°C at 760 mmHg and a flash point of 131.1°C [6], indicating relatively high thermal stability under normal processing conditions.

Storage temperature requirements are stringent, with recommended storage at -20°C [1] [2] [10] to maintain optimal stability. For transportation purposes, the compound can tolerate temperatures between 4-25°C for periods up to 3 weeks [10]. Under proper storage conditions with protection from light and moisture, aspirin aluminum maintains stability for approximately 1 year [10].

The thermal decomposition behavior of aspirin aluminum follows patterns similar to other acetylsalicylic acid derivatives. Thermal degradation begins above approximately 150°C, with decomposition occurring through hydrolysis mechanisms that produce acetic acid and salicylic acid as primary degradation products [11] [12]. This decomposition pattern is consistent with the ester linkage present in the acetylsalicylic acid structure.

Spectroscopic Characteristics

Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands for aspirin aluminum. The most prominent features include carbonyl (C=O) stretches between 1830 and 1600 cm⁻¹, which are present due to both the ester and carboxylic acid functional groups [13] [14]. Additional characteristic peaks include C-O stretching vibrations around 1199 cm⁻¹ and OH bending vibrations at approximately 1495 cm⁻¹ [15] [14].

Near-infrared spectroscopy has been successfully employed for the determination of water content in aspirin aluminum formulations [16], making it a valuable analytical tool for quality control in pharmaceutical manufacturing. This technique is particularly useful for monitoring moisture levels, which are critical for maintaining compound stability.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about aspirin aluminum. ¹H NMR analysis reveals characteristic signals for aromatic protons (7.0-8.2 ppm), aliphatic methyl protons (around 2.36 ppm), and carboxylic acid protons (approximately 11.77 ppm) [17]. The aromatic region shows complex multiplet patterns due to the substituted benzene ring system.

Mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [5]. The technique is valuable for identifying degradation products and ensuring compound purity in pharmaceutical applications.

Acid-Base Behavior

Aspirin aluminum exhibits weak acidic properties similar to its parent aspirin compound, with the aluminum coordination modifying the overall acid-base behavior. The compound's acid dissociation constant (pKa) is influenced by the aluminum coordination, which affects the ionization behavior compared to free acetylsalicylic acid [18] [19].

In aqueous solutions, the pH-dependent behavior of aspirin aluminum shows distinct characteristics. At acidic pH (below pKa ≈ 3.5), the compound exists primarily in its protonated, uncharged state, while at neutral to basic pH, it adopts a charged state [19]. This pH-dependent behavior significantly influences its solubility, stability, and biological interactions.

The compound decomposes rapidly in alkaline solutions, including those containing ammonium acetate, alkali metal acetates, carbonates, citrates, or hydroxides [20] [21]. This alkaline instability is a critical consideration for formulation development and storage conditions.

Redox Properties

Aspirin aluminum demonstrates electrochemical activity that can be characterized through voltammetric techniques. Electrochemical oxidation studies reveal that the compound undergoes irreversible oxidation processes at positive potentials [22] [23]. The oxidation mechanism appears to follow an irreversible electrochemical process followed by slow chemical reactions [23].

The electrochemical behavior is highly pH-dependent, with maximum oxidation current observed at pH 4.0 [22]. As the pH increases from 4 to 10, both the peak current decreases and the oxidation potential shifts to more positive values, indicating that the electro-oxidation process becomes more difficult at higher pH values [22].

Iron chelation properties have been reported for aspirin and its metabolites, suggesting potential redox interactions with metal ions [24]. This chelation activity may contribute to some of the compound's pharmacological effects and could influence its stability in the presence of transition metals.

Stability Under Various Environmental Conditions

Moisture sensitivity represents the most critical stability concern for aspirin aluminum. Hydrolysis reactions are accelerated in the presence of water, leading to decomposition into salicylic acid and acetic acid [20] [25]. Optimal storage conditions require humidity levels below 55% to minimize hydrolytic degradation [26] [27].

Light exposure, particularly UV radiation, can induce photodegradation of aspirin aluminum [28] [29]. Photoluminescence studies demonstrate that UV exposure causes molecular structural changes, with shifts in emission spectra indicating degradation processes [28]. Protection from light is therefore essential for maintaining compound integrity during storage and handling.

Temperature effects on stability are significant, with higher temperatures accelerating decomposition rates [30] [31]. Storage at elevated temperatures increases both the rate of hydrolysis and the extent of color changes in tablet formulations [26]. The activation energy for solid-state decomposition has been reported as approximately 46 kcal/mol [32], indicating substantial temperature dependence.

Packaging considerations are crucial for maintaining stability. Aluminum foil and moisture barrier packaging provide superior protection compared to conventional plastic containers [31] [33]. Single-dose packaging requires special attention to moisture control, with desiccants often necessary to maintain acceptable humidity levels [33].

Environmental pH conditions significantly affect stability, with alkaline environments causing rapid decomposition [20] [34]. The hydrolysis rate of aspirin aluminum is pH-dependent, with higher pH levels significantly accelerating degradation processes [34]. This necessitates careful control of environmental conditions during manufacturing, storage, and handling operations.

UNII

E33TS05V6B

Other CAS

23413-80-1

Wikipedia

Aspirin aluminum

Dates

Last modified: 04-14-2024

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